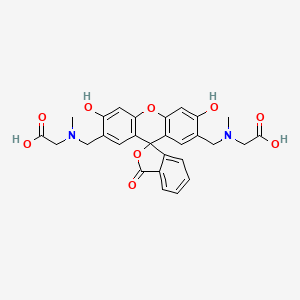

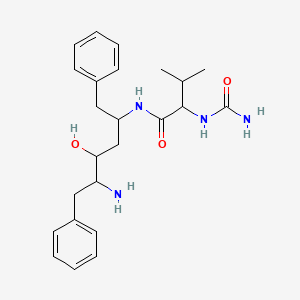

![molecular formula C22H17NO2 B12287456 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 9,10-Dihydro-1-benzo[a]pyrène-7(8H)-one O-Acétyl Oxime est un composé organique complexe appartenant à la classe des hydrocarbures aromatiques polycycliques (HAP). Ces composés sont connus pour leurs multiples cycles aromatiques fusionnés, qui contribuent à leur stabilité et à leurs propriétés chimiques uniques. Ce composé spécifique est un dérivé du benzo[a]pyrène, un HAP bien connu, et a été modifié pour inclure une oxime et un groupe acétyle.

Méthodes De Préparation

La synthèse de la 9,10-Dihydro-1-benzo[a]pyrène-7(8H)-one O-Acétyl Oxime implique généralement plusieurs étapes, à partir du benzo[a]pyrène. L'étape initiale comprend souvent la réduction du benzo[a]pyrène pour former du 9,10-dihydrobenzo[a]pyrène. Cela est suivi par l'introduction d'un groupe cétone en position 7 pour former la 9,10-dihydro-1-benzo[a]pyrène-7(8H)-one. Les étapes finales impliquent la formation de l'oxime et l'acétylation subséquente pour obtenir le composé souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des conditions de réaction optimisées pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

La 9,10-Dihydro-1-benzo[a]pyrène-7(8H)-one O-Acétyl Oxime subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former divers dérivés oxydés, selon les réactifs et les conditions utilisés.

Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool ou réduire davantage les cycles aromatiques.

Substitution : Les groupes oxime et acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers acides et bases pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

La 9,10-Dihydro-1-benzo[a]pyrène-7(8H)-one O-Acétyl Oxime a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme précurseur pour synthétiser d'autres dérivés HAP complexes.

Biologie : Les études examinent souvent ses interactions avec les molécules biologiques pour comprendre ses effets potentiels et ses mécanismes.

Médecine : La recherche explore son potentiel en tant qu'agent thérapeutique ou son rôle dans la compréhension des mécanismes des maladies.

Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme intermédiaire chimique dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action de la 9,10-Dihydro-1-benzo[a]pyrène-7(8H)-one O-Acétyl Oxime implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes oxime et acétyle peuvent moduler son affinité de liaison et sa spécificité, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure le stress oxydatif, les dommages à l'ADN et la transduction du signal, selon le contexte spécifique de son utilisation.

Applications De Recherche Scientifique

9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex PAH derivatives.

Biology: Studies often investigate its interactions with biological molecules to understand its potential effects and mechanisms.

Medicine: Research explores its potential as a therapeutic agent or its role in understanding disease mechanisms.

Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime and acetyl groups can modulate its binding affinity and specificity, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and signal transduction, depending on the specific context of its use.

Comparaison Avec Des Composés Similaires

Des composés similaires à la 9,10-Dihydro-1-benzo[a]pyrène-7(8H)-one O-Acétyl Oxime comprennent d'autres dérivés HAP comme le benzo[a]pyrène-7,8-dihydrodiol-9,10-époxyde et le 7,8-dihydro-7,8-dihydroxybenzo[a]pyrène-9,10-oxyde Ces composés partagent des similitudes structurales mais diffèrent dans leurs groupes fonctionnels et leurs propriétés chimiques spécifiques

Propriétés

Formule moléculaire |

C22H17NO2 |

|---|---|

Poids moléculaire |

327.4 g/mol |

Nom IUPAC |

[(E)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |

InChI |

InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20+ |

Clé InChI |

ZLZQKHOGIVFHOA-BSYVCWPDSA-N |

SMILES isomérique |

CC(=O)O/N=C/1\CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |

SMILES canonique |

CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)

![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)

![(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B12287417.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)